2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
CAS No.: 1150271-16-1
Cat. No.: VC3352118
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1150271-16-1 |
---|---|
Molecular Formula | C14H13BrN2O3 |
Molecular Weight | 337.17 g/mol |
IUPAC Name | 2-bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline |
Standard InChI | InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-14-7-4-11(17(18)19)8-13(14)15/h2-8,16H,9H2,1H3 |
Standard InChI Key | BMWOBECNFSIFRM-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Properties
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline is characterized by its distinct chemical structure featuring a bromine atom at the second position and a nitro group at the fourth position of the aniline ring, along with a methoxybenzyl substituent attached to the nitrogen atom. This arrangement of functional groups contributes to the compound's chemical reactivity patterns and potential biological activities.
Basic Chemical Information
The compound possesses the following chemical identifiers and physical properties:
Property | Value |
---|---|
CAS Number | 1150271-16-1 |
Molecular Formula | C₁₄H₁₃BrN₂O₃ |
Molecular Weight | 337.17 g/mol |
IUPAC Name | 2-bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline |
Standard InChI | InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-14-7-4-11(17(18)19)8-13(14)15/h2-8,16H,9H2,1H3 |
The structural configuration of this compound makes it particularly valuable for researchers working in various chemical and pharmaceutical applications. The presence of both electron-withdrawing groups (bromine, nitro) and an electron-donating group (methoxy) creates an interesting electronic distribution that influences its reactivity patterns.
Synthesis Methodology
The synthesis of 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline involves a sophisticated multi-step process that requires precise control over reaction conditions to ensure high purity and yield of the final product.
Laboratory Scale Synthesis
Typical synthesis of this compound involves several carefully orchestrated steps:
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Formation of the nitroaniline core structure
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Strategic bromination at the ortho position relative to the amino group
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Selective alkylation with 4-methoxybenzyl groups under controlled conditions
The reaction sequence must be carefully monitored to prevent over-bromination or formation of undesired isomers. Reaction parameters such as temperature, solvent selection, and catalyst choice significantly impact the success of these transformations.
Industrial Production Considerations
Industrial production of 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline typically employs:
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Continuous flow reactors designed for optimal mixing and heat transfer
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Automated monitoring systems to maintain precise reaction conditions
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Advanced purification techniques to ensure consistent product quality
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Process modifications that optimize yield while minimizing waste generation
These industrial processes often achieve higher efficiency and consistency compared to laboratory-scale preparations, making them suitable for commercial production of this specialized compound.
Chemical Reactivity Profile
The chemical behavior of 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline is largely governed by the functional groups present in its structure, each contributing distinct reactivity patterns.
Nucleophilic Substitution Reactions
The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution reactions, particularly because the nitro group at the 4-position serves as an activating group through its strong electron-withdrawing effect. Various nucleophiles can displace the bromine atom under appropriate conditions, leading to the formation of substituted derivatives.
Reduction Reactions
The nitro group in this compound can undergo reduction to form an amino group using various reducing agents. This transformation significantly alters the electronic properties of the molecule and opens pathways to synthesize diamine derivatives with different chemical and biological properties.
Functionalization of the Methoxybenzyl Group
The methoxy group on the benzyl moiety can participate in various transformations:
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Demethylation to form the corresponding hydroxyl derivative
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Oxidation to generate aldehyde or carboxylic acid functionalities
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Substitution reactions at the aromatic ring positions
These reactions provide versatile pathways for further modification of the compound structure, expanding its potential applications in organic synthesis.
Analytical Characterization Techniques
Proper identification and characterization of 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline are essential for research and quality control purposes. Several analytical techniques are commonly employed for this purpose.
Spectroscopic Methods
The following spectroscopic techniques provide valuable information about the compound structure:
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Nuclear Magnetic Resonance (NMR) spectroscopy reveals the proton and carbon environments
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Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands
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UV-Visible spectroscopy provides information about electronic transitions
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Mass spectrometry confirms molecular weight and fragmentation patterns
These techniques collectively provide a comprehensive structural profile of the compound.
Chromatographic Analysis
Chromatographic methods are essential for purity assessment and separation:
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High-Performance Liquid Chromatography (HPLC) enables precise quantification
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Thin-Layer Chromatography (TLC) provides a simple method for reaction monitoring
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Gas Chromatography (GC) can be used for volatile derivatives or degradation products
These methods ensure the identity, purity, and stability of the compound during synthesis and storage.
Comparative Analysis with Related Compounds
Understanding the relationship between 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline and structurally related compounds provides valuable insights into structure-activity relationships.
Structural Analogs
Several compounds share structural similarities with 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline:
These comparisons highlight how subtle structural modifications significantly influence chemical and physical properties.
Future Research Directions
Current research on 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline continues to expand, with several promising directions for future investigation.
Synthetic Methodology Development
Researchers are exploring more efficient and environmentally friendly synthetic routes to obtain 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline with higher yields and purity. These efforts include:
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Catalyst optimization for more selective bromination
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Alternative alkylation methods that minimize waste generation
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Flow chemistry approaches for continuous production
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Green chemistry principles application to reduce environmental impact
These methodological improvements aim to make the compound more accessible for research and applications.
Structure-Activity Relationship Studies
Systematic modification of the 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline scaffold and evaluation of the resulting compounds' properties is helping to establish structure-activity relationships that guide the design of new functional molecules. These studies focus on:
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Variations in the position and nature of substituents on the aromatic rings
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Modification of the linker between the aromatic systems
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Introduction of additional functional groups to enhance specific properties
Understanding these relationships helps researchers design compounds with optimized properties for specific applications.
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